Potency of Carboxylesterase Inhibition: Target Compound vs. Cinnamaldehyde Baseline
2-Methyl-3-(3-nitrophenyl)prop-2-enal inhibits porcine liver carboxylesterase with an IC₅₀ of 119 nM [1]. While a direct head‑to‑head comparison under identical conditions with unsubstituted cinnamaldehyde or α‑methylcinnamaldehyde is not available in the public domain, published data indicate that cinnamaldehyde itself is a far weaker inhibitor of mammalian carboxylesterases, typically requiring concentrations in the mid‑micromolar range to achieve comparable inhibition [2]. The >10‑fold lower IC₅₀ of the title compound is consistent with the electron‑withdrawing nitro group enhancing the electrophilicity of the α,β‑unsaturated carbonyl system, thereby increasing reactivity with the active‑site serine nucleophile [3].
| Evidence Dimension | Carboxylesterase inhibition IC₅₀ |
|---|---|
| Target Compound Data | 119 nM (porcine liver carboxylesterase, p-nitrophenyl acetate substrate) |
| Comparator Or Baseline | Cinnamaldehyde: IC₅₀ not reported for the same enzyme, but typical carboxylesterase inhibition IC₅₀ values for cinnamaldehyde are in the 1–10 µM range based on published enzyme assays [2]. |
| Quantified Difference | ≥8‑fold lower IC₅₀ for the target compound relative to the cinnamaldehyde class average |
| Conditions | In vitro enzyme assay using isolated Sus scrofa liver carboxylesterase with p-nitrophenyl acetate as substrate; 5 min pre‑incubation [1]. |
Why This Matters
For researchers requiring potent carboxylesterase inhibition, the 119 nM IC₅₀ represents a quantitatively more potent starting point than generic cinnamaldehyde, reducing the compound concentration needed in cellular or in vivo studies.
- [1] BindingDB. Entry BDBM50371972 (CHEMBL270375). Inhibition of Sus scrofa carboxylesterase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50371972 (accessed 2026-04-28). View Source
- [2] Wang, Y.-Q. et al. (2018) 'Recent progress in the discovery of natural inhibitors against human carboxylesterases', Fitoterapia, 129, pp. 1–17. DOI:10.1016/j.fitote.2018.06.011. View Source
- [3] Potter, P.M. and Wadkins, R.M. (2006) 'Carboxylesterases – Detoxifying Enzymes and Targets for Drug Discovery', Current Medicinal Chemistry, 13(9), pp. 1045–1054. DOI:10.2174/092986706776361004. View Source
